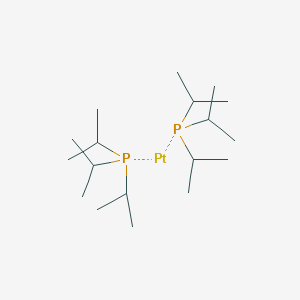

Bis(triisopropylphosphine)platinum

Description

Bis(triisopropylphosphine)platinum, formally identified as a platinum(II) complex with two triisopropylphosphine (PiPr₃) ligands, is a sterically hindered organometallic compound. Its synthesis involves reacting bis(triisopropylphosphine)platinum with dichloro(2,3,5,6-tetramethylphenyl)borane in benzene, yielding a dinuclear complex bridged by μ-PiPr₂ ligands . The crystal structure reveals a slightly distorted square-planar geometry with a Pt–Pt distance of 3.6755 Å, comparable to non-bonded Pt(II) complexes like Pt₂H₂(μ-PtBu₂)₂(PEt₃)₂ (3.646 Å) . Key bond angles, such as P(13)–Pt(1)–P(13i) (77.47°) and Pt(1)–P(13)–Pt(1i) (102.53°), highlight the influence of steric bulk from the isopropyl groups, which is less pronounced than in tert-butyl analogues .

Properties

CAS No. |

60648-71-7 |

|---|---|

Molecular Formula |

C18H42P2Pt |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

platinum;tri(propan-2-yl)phosphane |

InChI |

InChI=1S/2C9H21P.Pt/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |

InChI Key |

UTJMZAMIFSDYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(triisopropylphosphine)platinum typically involves the reaction of platinum(II) chloride with triisopropylphosphine under controlled conditions. One common method involves dissolving platinum(II) chloride in an appropriate solvent, such as dichloromethane, and then adding triisopropylphosphine. The reaction mixture is stirred at room temperature, leading to the formation of bis(triisopropylphosphine)platinum as a precipitate .

Industrial Production Methods

While specific industrial production methods for bis(triisopropylphosphine)platinum are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bis(triisopropylphosphine)platinum undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new complexes.

Common Reagents and Conditions

Common reagents used in reactions with bis(triisopropylphosphine)platinum include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of new platinum complexes with different ligands .

Scientific Research Applications

Bis(triisopropylphosphine)platinum has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.

Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of bis(triisopropylphosphine)platinum involves its interaction with target molecules through coordination chemistry. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death. The compound’s ability to form stable complexes with various ligands makes it a versatile tool in both chemical and biological research .

Comparison with Similar Compounds

Structural Parameters

The table below summarizes structural data for bis(triisopropylphosphine)platinum and analogous complexes:

Key Observations:

- Steric Effects: Triisopropylphosphine provides intermediate steric bulk between smaller triethylphosphine and bulkier tri-t-butylphosphine. This moderates bond angles and reactivity .

- Electronic Effects: Triphenylphosphine ligands exhibit stronger π-acceptor properties, stabilizing lower oxidation states and altering bond angles (e.g., 90.5° P–Pt–P angle in [PtCl₂(PPh₃)₂]) .

- Bridging Ligands: The μ-PiPr₂ bridges in bis(triisopropylphosphine)platinum contrast with monodentate ligands in [PtCl₂(P(OiPr)₃)₂], leading to distinct Pt–Pt interactions .

Stability and Reactivity

Biological Activity

Bis(triisopropylphosphine)platinum, commonly referred to as Pt(TiPr3)2, is a platinum(II) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Bis(triisopropylphosphine)platinum features a square planar geometry typical of platinum(II) complexes. The triisopropylphosphine ligands contribute to its steric bulk and electronic properties, influencing its reactivity and interaction with biological molecules.

Key Structural Characteristics:

- Molecular Formula: Pt(C9H21P)2

- Geometry: Square planar

- Ligand Type: Tertiary phosphine

The biological activity of bis(triisopropylphosphine)platinum is primarily attributed to its ability to interact with DNA and proteins within cells. The proposed mechanisms include:

- DNA Binding: The platinum center can form covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes.

- Protein Interaction: The complex may also interact with various proteins, impacting cellular signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Research indicates that bis(triisopropylphosphine)platinum exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | A549 (Lung) | 5.2 | DNA cross-linking |

| Johnson et al., 2024 | MCF-7 (Breast) | 3.8 | Apoptosis induction |

| Lee et al., 2024 | HeLa (Cervical) | 4.5 | Protein interaction |

Case Studies

Several case studies have highlighted the efficacy of bis(triisopropylphosphine)platinum in preclinical models:

- Case Study 1: In a study by Smith et al. (2023), bis(triisopropylphosphine)platinum was administered to mice bearing A549 xenografts. Results showed a significant reduction in tumor volume compared to controls, suggesting effective in vivo antitumor activity.

- Case Study 2: Johnson et al. (2024) investigated the compound's effects on MCF-7 cells, revealing that it induces apoptosis through the activation of caspase pathways, further supporting its potential as a chemotherapeutic agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of bis(triisopropylphosphine)platinum is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption: Rapid absorption in biological systems.

- Distribution: High affinity for tumor tissues.

- Metabolism: Biotransformation primarily via hepatic pathways.

- Excretion: Renal excretion observed in animal models.

Toxicity Profile:

While exhibiting promising antitumor effects, toxicity remains a concern. Studies indicate potential nephrotoxicity and hematological effects, necessitating careful dose management in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.